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Compound of Interest

Compound Name: Padanamide A

Cat. No.: B3026302 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Padanamide A is a highly modified linear tetrapeptide that was first isolated from a

Streptomyces sp. found in marine sediment.[1] It is composed of several non-proteinogenic

amino acid residues, including 2-methoxyacetic acid (Maa), 3-hydroxyleucine (Hleu), piperazic

acid (Pip), 4-amino-3-hydroxy-2-methyl-5-phenylpentanoic acid (Ahmpp), and 3-amino-2-

oxopyrrolidine-1-carboxamide (Aopc).[1] Biological studies have suggested that Padanamide
A may inhibit cysteine and methionine biosynthesis.[1] The unique structure and biological

activity of Padanamide A make it an interesting target for total synthesis, which can provide

access to larger quantities of the natural product for further biological evaluation and the

synthesis of analogues for structure-activity relationship studies.

This document provides a detailed protocol for the total synthesis of Padanamide A, based on

the first reported total synthesis by Long et al. The synthesis is convergent and relies on the

preparation of key fragments that are subsequently coupled to assemble the full linear

tetrapeptide.

Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of Padanamide A
and its precursors.
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Table 1: Synthesis of Key Fragments
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Step Intermediate
Starting
Material

Reagents and
Conditions

Yield (%)

1 2

Commercially

available

aldehyde

(R)-2-

methylpropane-

2-sulfinamide,

Ti(OEt)₄, THF, rt,

12 h

95

2 3 Intermediate 2
L-Selectride,

THF, -78 °C, 2 h
96 (dr = 98:2)

3 4 Intermediate 3

TBSCl,

imidazole, DCM,

rt, 12 h

98

4 5 Intermediate 4
DIBAL-H, DCM,

-78 °C, 1 h
95

5 6 Intermediate 5

PPh₃, I₂,

imidazole, DCM,

rt, 2 h

92

6 7 Intermediate 6
PPh₃, MeCN, 80

°C, 12 h
98

7 8 Intermediate 7

KHMDS,

aldehyde, THF,

-78 °C, 2 h

85 (Z:E > 98:2)

8 9 Intermediate 8
4 M HCl in 1,4-

dioxane, rt, 1 h
95

9 10 Intermediate 9

Boc-L-Phe-OH,

HATU, DIPEA,

DCM, rt, 12 h

92

10 11 Intermediate 10
TBAF, THF, rt, 2

h
95

11 12 Intermediate 11 Dess-Martin

periodinane,

93
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DCM, rt, 2 h

12 13 Intermediate 12

NaClO₂,

NaH₂PO₄, 2-

methyl-2-butene,

t-BuOH/H₂O, rt,

4 h

95

13 14

Commercially

available di-tert-

butyl

iminodicarboxylat

e

NaH, BnBr, THF,

rt, 12 h
98

14 15 Intermediate 14
TFA, DCM, rt, 2

h
99

15 16 Intermediate 15

Chloroacetyl

chloride, Et₃N,

DCM, 0 °C to rt,

2 h

96

16 17 Intermediate 16 NaH, THF, rt, 2 h 92

17 18 Intermediate 17
H₂, Pd/C, MeOH,

rt, 12 h
99

18 19 Intermediate 18

Boc-L-

Hleu(OTBS)-OH,

HATU, DIPEA,

DCM, rt, 12 h

95

19 20 Intermediate 19
TFA, DCM, rt, 2

h
99

20 21 Intermediate 20

Methoxyacetic

acid, HATU,

DIPEA, DCM, rt,

12 h

96

21 22 Commercially

available L-

Boc₂O, Et₃N,

MeOH, rt, 12 h

95
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glutamine

22 23 Intermediate 22
CDI, THF, rt, 12

h
92

23 24 Intermediate 23
NH₃ (gas), THF,

0 °C to rt, 12 h
85

24 25 Intermediate 24
TFA, DCM, rt, 2

h
99

Table 2: Final Assembly and Deprotection of Padanamide A

Step Product Reactant 1 Reactant 2
Reagents
and
Conditions

Yield (%)

25 26
Fragment 13

(acid)

Fragment 21

(amine)

HATU,

DIPEA, DCM,

rt, 12 h

90

26 27
Intermediate

26

TFA, DCM, rt,

2 h
99

27
Padanamide

A

Intermediate

27

Fragment 25

(amine)

HATU,

DIPEA, DCM,

rt, 12 h

88

28 Final Product

Protected

Padanamide

A

HF·Py,

pyridine, THF,

0 °C to rt, 12

h

85

Experimental Protocols
A detailed step-by-step protocol for the key stages of the synthesis is provided below.

Synthesis of Fragment 13 (Ahmpp precursor):
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Preparation of Sulfinamide 2: To a solution of the starting aldehyde (1.0 equiv) in THF, add

(R)-2-methylpropane-2-sulfinamide (1.1 equiv) and Ti(OEt)₄ (1.5 equiv). Stir the mixture at

room temperature for 12 hours. Quench the reaction with brine and extract with EtOAc. The

combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced

pressure. The crude product is purified by flash chromatography to afford sulfinamide 2.

Stereoselective Reduction to Alcohol 3: To a solution of sulfinamide 2 (1.0 equiv) in THF at

-78 °C, add L-Selectride (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2 hours. Quench

the reaction with saturated NH₄Cl solution and extract with EtOAc. The combined organic

layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. The

diastereomeric ratio is determined by ¹H NMR analysis of the crude product.

Protection of the Alcohol 4: To a solution of alcohol 3 (1.0 equiv) in DCM, add imidazole (1.5

equiv) and TBSCl (1.2 equiv). Stir the mixture at room temperature for 12 hours. Wash the

reaction with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash

chromatography to yield the TBS-protected intermediate 4.

Subsequent functional group transformations (5-13): The synthesis of fragment 13 continues

through a series of standard organic transformations including DIBAL-H reduction,

iodination, phosphonium salt formation, Wittig reaction, deprotection, peptide coupling,

another deprotection, oxidation, and a final oxidation to the carboxylic acid.

Synthesis of Fragment 21 (Dipeptide precursor):

Synthesis of Piperazic Acid derivative 17: This fragment is synthesized starting from di-tert-

butyl iminodicarboxylate through N-benzylation, deprotection, chloroacetylation, and

intramolecular cyclization.

Peptide couplings and deprotections (18-21): The piperazic acid derivative 18 is sequentially

coupled with Boc-L-Hleu(OTBS)-OH and methoxyacetic acid, with intervening deprotection

steps, using HATU as the coupling reagent to afford the dipeptide fragment 21.

Synthesis of Fragment 25 (Aopc precursor):

Preparation of Carbamoyl Pyrrolidinone 24: L-glutamine is first Boc-protected, then cyclized

using CDI, and subsequently reacted with ammonia gas to form the carbamoyl group.
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Deprotection to Amine 25: The Boc group of 24 is removed with TFA in DCM to yield the free

amine 25.

Final Assembly and Deprotection of Padanamide A:

Coupling of Fragments 13 and 21: The carboxylic acid of fragment 13 is coupled with the

amine of fragment 21 using HATU and DIPEA in DCM at room temperature for 12 hours to

yield the protected tripeptide 26.

Deprotection of the N-Boc Group: The Boc group of 26 is removed by treatment with TFA in

DCM at room temperature for 2 hours to give the free amine 27.

Final Peptide Coupling: The resulting amine 27 is coupled with the amine of fragment 25

under standard HATU/DIPEA conditions to afford the fully protected Padanamide A.

Global Deprotection: The final protected tetrapeptide is treated with HF·Py in pyridine/THF at

0 °C to room temperature for 12 hours to remove the TBS and other protecting groups,

yielding the final product, Padanamide A. The product is then purified by preparative HPLC.

Visualizations
Diagram 1: Overall Synthetic Workflow for Padanamide A
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Caption: Convergent synthetic workflow for Padanamide A.

Diagram 2: Logical Relationship of Key Synthetic Fragments
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Caption: Assembly logic of key fragments in Padanamide A synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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